molecular formula C10H9F3N2O3 B5881561 2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide

2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide

Cat. No.: B5881561
M. Wt: 262.18 g/mol
InChI Key: JMAHRLKNTQVTET-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide typically involves the reaction of 2-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-methoxyaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the methoxyphenyl group.

    2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the methoxyphenyl group.

    2,2,2-Trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide: Contains a hydroxy and nitro group instead of the methoxy group.

Uniqueness

2,2,2-Trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide is unique due to the presence of both trifluoromethyl and methoxyphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2-methoxyphenyl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c1-18-7-5-3-2-4-6(7)14-9(17)15-8(16)10(11,12)13/h2-5H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAHRLKNTQVTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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